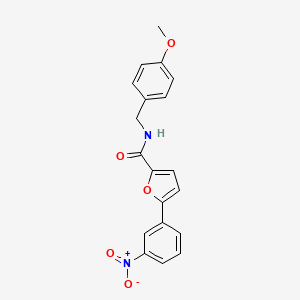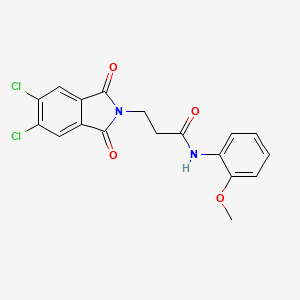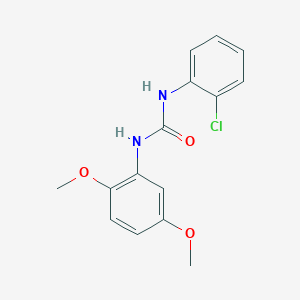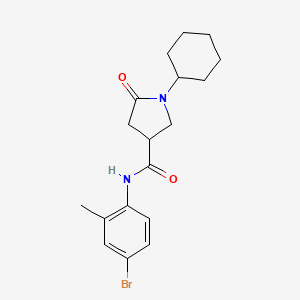![molecular formula C24H25N3O3 B4388874 7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4388874.png)
7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Vue d'ensemble
Description
7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl and aminoethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Aminoethylation: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with altered oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the methoxyphenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-5,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
- 7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-5,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-thione
Uniqueness
Compared to similar compounds, 7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core structure and the specific arrangement of methoxyphenyl and aminoethyl groups. This unique structure may confer distinct biological and pharmacological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-29-19-7-3-16(4-8-19)11-12-25-24-26-15-21-22(27-24)13-18(14-23(21)28)17-5-9-20(30-2)10-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTXSSUUAUOLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4388795.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4388807.png)

![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388815.png)
![N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE](/img/structure/B4388818.png)
![2-{2-[(allylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4388822.png)

![2,2'-{[(1-methyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B4388839.png)


![2-[(4-methylphenyl)thio]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4388853.png)
![N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B4388871.png)

![methyl 5-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B4388881.png)
